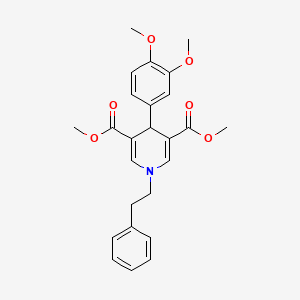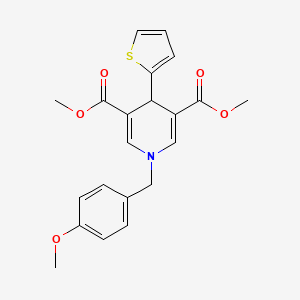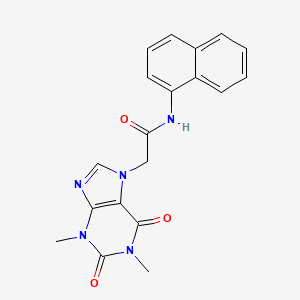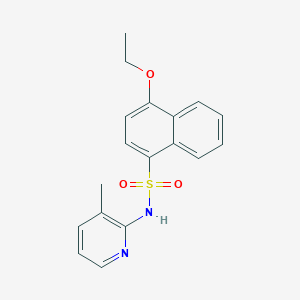![molecular formula C17H16N2O3S2 B3443919 3,4-dimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B3443919.png)
3,4-dimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide
描述
科学研究应用
Alzheimer’s Disease Treatment
This compound has been developed as a multifunctional drug candidate for Alzheimer’s disease . It has shown promising results in various in-vitro and in-vivo studies .
Acetylcholinesterase Inhibition
The compound has been found to be a potent inhibitor of acetylcholinesterase (AChE), an enzyme whose increased activity is associated with Alzheimer’s disease .
Beta-Amyloid Aggregation Inhibition
Beta-amyloid (Aβ) plaques are a hallmark of Alzheimer’s disease. This compound has been shown to inhibit Aβ aggregation, which could potentially slow the progression of the disease .
Metal Chelation
The compound has demonstrated metal chelation properties. This is significant because the accumulation of metal ions in the brain is another factor that contributes to the development of Alzheimer’s disease .
Neuroprotection
In addition to its other properties, the compound has shown neuroprotective effects. It has been found to protect SHSY-5Y cells from H2O2 induced toxicity .
Memory Enhancement
The compound has been found to enhance memory in animal models. It significantly improved cognition and spatial memory against scopolamine-induced memory deficit in a mouse model .
作用机制
Target of Action
The primary target of N-(6-Methanesulfonyl-benzothiazol-2-yl)-3,4-dimethyl-benzamide is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft. By inhibiting AChE, this compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
Mode of Action
N-(6-Methanesulfonyl-benzothiazol-2-yl)-3,4-dimethyl-benzamide interacts with its target, AChE, through uncompetitive inhibition . This means it binds to the enzyme-substrate complex, preventing the breakdown of acetylcholine. This results in an increased concentration of acetylcholine in the synaptic cleft, enhancing the transmission of nerve impulses.
Biochemical Pathways
The compound affects the cholinergic pathway by inhibiting AChE . This leads to an increase in acetylcholine levels, enhancing cholinergic transmission. The compound also inhibits the aggregation of Aβ 1-42 , a peptide involved in the formation of amyloid plaques in Alzheimer’s disease . This dual action on both the cholinergic pathway and Aβ 1-42 aggregation suggests a multifunctional role in the treatment of Alzheimer’s disease.
Pharmacokinetics
The compound has shown low toxicity and is capable of impeding loss of cell viability elicited by h2o2 neurotoxicity in shsy-5y cells . This suggests that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, but further studies are needed to confirm this.
Result of Action
The compound’s action results in enhanced cholinergic transmission and inhibition of Aβ 1-42 aggregation . This dual action can lead to neuroprotection and cognition-enhancing properties, making it a potential therapeutic agent for Alzheimer’s disease . In fact, the compound significantly improved cognition and spatial memory against scopolamine-induced memory deficit in a mouse model .
属性
IUPAC Name |
3,4-dimethyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S2/c1-10-4-5-12(8-11(10)2)16(20)19-17-18-14-7-6-13(24(3,21)22)9-15(14)23-17/h4-9H,1-3H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQBIMXGXVSPHNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665407 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(6-Methanesulfonyl-benzothiazol-2-yl)-3,4-dimethyl-benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-bromo-4-methylphenyl)acetamide](/img/structure/B3443884.png)

![4-fluoro-N-(9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B3443904.png)

![3-{[(4-chlorophenyl)sulfonyl]amino}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B3443931.png)
![N-cyclohexyl-3-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzamide](/img/structure/B3443933.png)
![N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-thienyl)acetamide](/img/structure/B3443937.png)

![N-1-naphthyl-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B3443957.png)